A Comprehensive Technical Guide to 2-(1,3-Dithiol-2-ylidene)malonic Acid and its Derivatives
A Comprehensive Technical Guide to 2-(1,3-Dithiol-2-ylidene)malonic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-(1,3-dithiol-2-ylidene)malonic acid, a key chemical entity, and its prominent ester derivatives. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Core Compound Identification
The foundational molecule of interest is 2-(1,3-dithiol-2-ylidene)malonic acid . Its systematic IUPAC name is 2-(1,3-dithiol-2-ylidene)propanedioic acid [1][2]. While a specific CAS number for the diacid form is not readily found in major chemical databases, its dialkyl esters are well-documented and are the common forms in which this moiety is synthesized and utilized. For the purpose of this guide, we will frequently refer to these esters, which serve as direct precursors to the parent acid.
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate | 59937-29-0 | C10H12O4S2 | 260.33 |
| Diisopropyl 2-(1,3-dithiol-2-ylidene)propanedioate | 50512-35-1 | C12H18O4S2 | 290.40 |
Synthesis and Mechanistic Insights
The synthesis of 2-(1,3-dithiol-2-ylidene)malonic acid derivatives is a multi-step process that hinges on the formation of a key intermediate, a dialkyloxycarbonylketene dimercaptide. This process is well-documented in patent literature, primarily for the production of the diisopropyl ester, also known as Malotilate or Isoprothiolane[3][4][5][6].
Synthesis of Dialkyl 2-(1,3-dithiol-2-ylidene)propanedioates
The general synthetic route involves two main stages: the formation of the dimercaptide intermediate and the subsequent cyclization and elimination to form the 1,3-dithiole ring.
Experimental Protocol:
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Formation of the Dimercaptide Intermediate: A dialkyl malonate (e.g., diisopropyl malonate) is reacted with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO)[3][5]. The base deprotonates the active methylene group of the malonate, which then undergoes a nucleophilic attack on the carbon of carbon disulfide. A second deprotonation and subsequent reaction with another carbon disulfide molecule, or rearrangement and reaction with the base, leads to the formation of the dialkyloxycarbonylketene dimercaptide salt.
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Cyclization and Elimination: The dimercaptide intermediate is then reacted with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) or a trihaloethane (e.g., 1,1,1-trichloroethane)[3][4]. This results in a nucleophilic substitution, forming a 4-halo-1,3-dithiolane intermediate. Subsequent dehydrohalogenation, often facilitated by the base present in the reaction mixture, leads to the formation of the double bond and the final product, the dialkyl 2-(1,3-dithiol-2-ylidene)propanedioate[6].
Causality in Experimental Choices:
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Solvent: The use of a polar aprotic solvent like DMSO is crucial as it can dissolve the ionic intermediates and facilitate the nucleophilic substitution reactions without interfering with the strong base.
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Base: A strong base is necessary to deprotonate the relatively acidic α-hydrogen of the malonic ester, initiating the reaction sequence.
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Haloalkane: The choice of di- or tri-haloalkane provides the two-carbon backbone for the 1,3-dithiolane ring.
Hydrolysis to 2-(1,3-Dithiol-2-ylidene)malonic Acid
The parent diacid can be obtained through the hydrolysis of its dialkyl esters. This is a standard ester hydrolysis reaction, which can be carried out under acidic or basic conditions, followed by acidification to yield the carboxylic acid.
Experimental Protocol:
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The dialkyl 2-(1,3-dithiol-2-ylidene)propanedioate is dissolved in a suitable solvent, such as an alcohol-water mixture.
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A stoichiometric excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated to reflux to drive the saponification.
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After the reaction is complete, the mixture is cooled, and a strong acid (e.g., hydrochloric acid) is added to neutralize the excess base and protonate the carboxylate salt, precipitating the 2-(1,3-dithiol-2-ylidene)malonic acid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(1,3-dithiol-2-ylidene)malonic acid and its esters.
Physicochemical Properties
The physicochemical properties of the dialkyl esters are better characterized than those of the parent acid.
| Property | Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate | Diisopropyl 2-(1,3-dithiol-2-ylidene)propanedioate |
| Melting Point | Not specified | 60.5 °C[3] |
| Boiling Point | 299.3 °C at 760 mmHg[7] | Not specified |
| Density | 1.329 g/cm³[7] | Not specified |
| Refractive Index | 1.581[7] | Not specified |
| Flash Point | 130.6 °C[7] | Not specified |
Applications in Drug Development and Agriculture
Derivatives of 2-(1,3-dithiol-2-ylidene)malonic acid have garnered significant interest in both the pharmaceutical and agricultural sectors.
Therapeutic Agent for Hepatic Diseases
The diisopropyl ester, Malotilate (or Isoprothiolane) , has been identified as a therapeutic agent for liver diseases[3][4][6]. It has been investigated for its efficacy in treating conditions such as hepatitis and liver cirrhosis[6].
Mechanism of Action (Proposed):
Research suggests that Malotilate exerts its hepatoprotective effects by stimulating protein synthesis in the liver[8]. In vivo and in vitro studies on rats have shown that administration of Malotilate leads to an increase in protein and RNA content in the liver. It was observed to accelerate the incorporation of 14C-leucine into microsomal and cytosol proteins[8]. The proposed mechanism involves the enhancement of RNA synthesis and/or an increase in the transport of RNA from the nucleus to the cytosol, thereby boosting protein synthesis[8]. This makes Malotilate a unique type of inducer for protein synthesis, which could be beneficial in the context of liver regeneration and repair.
Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of Malotilate's hepatoprotective effect.
Agricultural Fungicide
The dialkyl esters of 2-(1,3-dithiol-2-ylidene)malonic acid are also known to be effective as agricultural and horticultural fungicides[3][4][5][6]. Their specific mode of action as fungicides is not detailed in the provided search results but is a noted application.
Future Directions and Conclusion
2-(1,3-Dithiol-2-ylidene)malonic acid and its derivatives, particularly Malotilate, represent a fascinating class of compounds with dual applications in medicine and agriculture. The unique proposed mechanism of action for its hepatoprotective effects warrants further investigation, potentially opening new avenues for the treatment of liver diseases. For researchers, the synthetic pathways to these compounds are well-established, providing a solid foundation for the development of novel analogs with potentially enhanced therapeutic or fungicidal properties. The self-validating nature of the described synthetic protocols, with clear intermediates and final products, underscores the robustness of these chemical transformations.
References
- EP0062118A1 - Process for producing 1,3-dithiol-2-ylidene malonates - Google Patents. (n.d.).
-
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester - NIST WebBook. (n.d.). Retrieved from [Link]
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dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate - NextSDS. (n.d.). Retrieved from [Link]
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1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]
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Lipin, K. V., Ershov, O. V., Belikov, M. Y., & Fedoseev, S. V. (2018). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. Retrieved from [Link]
- US4327223A - Process for producing 1,3-dithiol-2-ylidene malonates - Google Patents. (n.d.).
- EP0062119A1 - Process of producing 1,3-dithiol-2-ylidene malonic acid dialkyl esters - Google Patents. (n.d.).
- Weinstock, L. M., Corley, E., Abramson, N. L., & Douglas, A. W. (n.d.). REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. Tetrahedron Letters, 27(47), 5713-5716.
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Malonic acid (NP0001303) - NP-MRD. (2025, February 12). Retrieved from [Link]
- Sugimoto, T., Ohta, M., & Mori, H. (1985). Effect of malotilate (diisopropyl 1,3-dithiol-2-ylidenemalonate) on the protein synthesis in rat liver. Japanese journal of pharmacology, 39(2), 227-33.
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Propane-1,3-dithiol - Wikipedia. (n.d.). Retrieved from [Link]
- KR860000670B1 - Process for preparing 1,3-dithiol-2-ylidene malonates - Google Patents. (n.d.).
-
Aliyeva, F. K., Israfilova, K. O., Javadova, N. A., & Nagieva, G. S. (2026, March 21). SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. Retrieved from [Link]
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Drug Development Services for DILI - Ace Therapeutics. (n.d.). Retrieved from [Link]
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Malonic acid - Wikipedia. (n.d.). Retrieved from [Link]
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